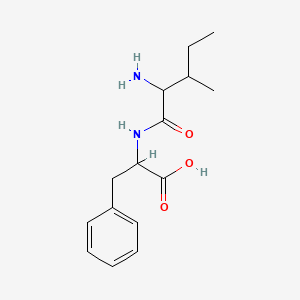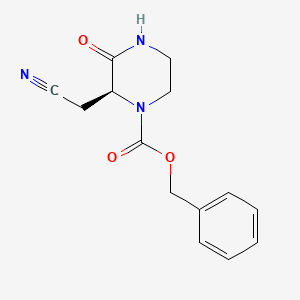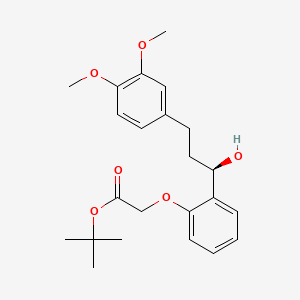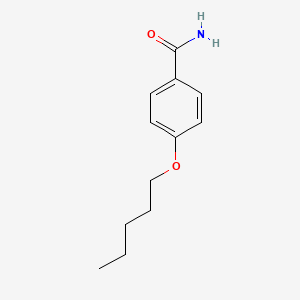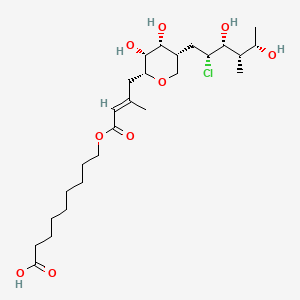
2-Chloro-3-hydroxymupirocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-hydroxymupirocin is a derivative and impurity of mupirocin, a carboxylic acid bacteriostatic/bactericidal antibiotic. Mupirocin is widely used as a topical antibiotic to treat skin infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The molecular formula of this compound is C26H45ClO9, and it has a molecular weight of 537.08 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydroxymupirocin involves the chlorination of mupirocin. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-hydroxymupirocin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can result in various derivatives with different functional groups.
Scientific Research Applications
2-Chloro-3-hydroxymupirocin has several scientific research applications:
Chemistry: It is used as a reference standard and impurity marker in the analysis of mupirocin formulations.
Biology: The compound is studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Research focuses on its efficacy against resistant bacterial strains and its potential as a topical antibiotic.
Industry: It is used in the quality control and assurance of mupirocin production.
Mechanism of Action
The mechanism of action of 2-Chloro-3-hydroxymupirocin is similar to that of mupirocin. It inhibits bacterial protein synthesis by binding to bacterial isoleucyl-tRNA synthetase, an enzyme essential for the incorporation of isoleucine into bacterial proteins . This inhibition prevents the synthesis of proteins necessary for bacterial growth and replication, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Mupirocin: The parent compound, used as a topical antibiotic.
Pseudomonic Acid A: Another derivative of mupirocin with similar antibacterial properties.
Pseudomonic Acid B, C, and D: Other derivatives with varying degrees of antibacterial activity.
Uniqueness
2-Chloro-3-hydroxymupirocin is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This modification can potentially enhance its antibacterial properties or alter its spectrum of activity compared to other mupirocin derivatives.
Properties
Molecular Formula |
C26H45ClO9 |
|---|---|
Molecular Weight |
537.1 g/mol |
IUPAC Name |
9-[(E)-4-[(2R,3R,4R,5R)-5-[(2R,3R,4S,5S)-2-chloro-3,5-dihydroxy-4-methylhexyl]-3,4-dihydroxyoxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid |
InChI |
InChI=1S/C26H45ClO9/c1-16(13-23(31)35-11-9-7-5-4-6-8-10-22(29)30)12-21-26(34)25(33)19(15-36-21)14-20(27)24(32)17(2)18(3)28/h13,17-21,24-26,28,32-34H,4-12,14-15H2,1-3H3,(H,29,30)/b16-13+/t17-,18-,19+,20+,21+,24+,25+,26-/m0/s1 |
InChI Key |
LLUMGKUWIGDCTG-FDTMSFRLSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C)O)[C@H]([C@@H](C[C@@H]1CO[C@@H]([C@@H]([C@@H]1O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)Cl)O |
Canonical SMILES |
CC(C(C)O)C(C(CC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





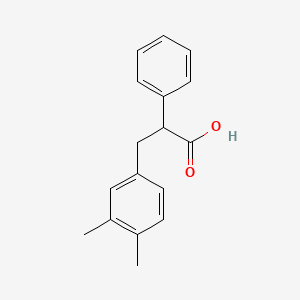
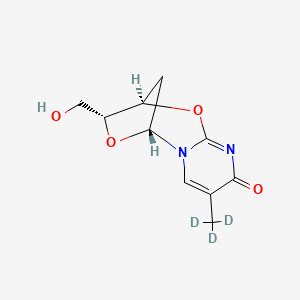
![(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate](/img/structure/B13863668.png)

